

A Technical Guide to the Chemical Properties and Applications of Fmoc-Asp-NH2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp-NH2, with the systematic IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-carbamoylpropanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a C-terminal amide, makes it an essential component for the synthesis of a wide array of peptides, particularly those with therapeutic potential. This guide provides an in-depth overview of the chemical properties of Fmoc-Asp-NH2, detailed experimental protocols for its use, and a discussion of its applications in the development of novel peptide-based drugs.

Core Chemical Properties

Fmoc-Asp-NH2 is a white to off-white solid powder. A summary of its key chemical and physical properties is presented in the table below for easy reference.



Property	Value	Source
CAS Number	200335-40-6	[1][2]
Molecular Formula	C19H18N2O5	[1][2]
Molecular Weight	354.36 g/mol	[1][2]
Purity	≥98.0%	[1][2]
Appearance	White to off-white powder	[3]
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)	
Storage	Store at 2-8°C	[1][2]

Spectroscopic Data

While specific spectra for Fmoc-L-Asp-NH2 are not readily available in public databases, data for the closely related D-isomer, Fmoc-D-Asp-NH2, provides valuable insight. The spectroscopic characteristics are expected to be nearly identical, with the primary difference being the stereochemistry, which is not typically distinguishable by standard NMR or Mass Spectrometry.

Spectroscopic Data	Expected Chemical Shifts / Peaks	
¹ H NMR (ppm)	7.2-7.8 (Fluorenyl aromatic protons), 4.5-4.7 (Alpha-proton), 4.2-4.4 (Fluorenyl methylene), 2.6-2.9 (Beta-methylene)[4]	
¹³ C NMR (ppm)	~175 (Carboxyl carbonyl), ~173 (Amide carbonyl), ~156 (Carbamate carbonyl), 120-145 (Fluorenyl aromatic carbons), 66-67 (Fluorenyl methylene), 52-54 (Alpha-carbon), 36-38 (Betacarbon)[4]	
Mass Spectrometry	Molecular Ion Peak [M+H] ⁺ at m/z 355.[4] Characteristic fragmentation includes the loss of the Fmoc group (222 Da).[4]	



Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-NH2 is primarily utilized in Fmoc-based SPPS. The following sections outline the key steps involved in its incorporation into a growing peptide chain.

Resin Preparation and Swelling

The choice of resin is critical for the synthesis of C-terminally amidated peptides. A Rink Amide resin is commonly employed.

Protocol: Resin Swelling

- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add a solution of 1:1 Dichloromethane (DCM) and Dimethylformamide (DMF).
- Allow the resin to swell for at least 60 minutes to ensure optimal accessibility of the reactive sites.[4]
- Drain the solvent.

Fmoc Deprotection

The removal of the Fmoc group is a crucial step to expose the free amine for the subsequent coupling reaction.

Protocol: Fmoc Deprotection

- Add a 20% solution of piperidine in DMF to the swollen resin.[4]
- Agitate the mixture for a short period (e.g., 2 minutes).
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for a longer duration (e.g., 8 minutes) to ensure complete deprotection.[4]



• Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvenepiperidine adduct.

Coupling of Fmoc-Asp-NH2

The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to facilitate peptide bond formation.

Protocol: Coupling Reaction

- Dissolve Fmoc-Asp-NH2 and a coupling agent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF.
- Add an activator base, such as Diisopropylethylamine (DIEA), to the solution.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for a sufficient time (typically 30-60 minutes).
 Coupling efficiency can be monitored using a qualitative test like the Kaiser test.
- After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol: Cleavage from Resin

- · Wash the peptide-resin with DCM and dry it.
- Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of
 trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of
 82.5:5:5:5:5:5:2.5.[5] This cocktail is effective for scavenging cationic species generated during
 cleavage, which can otherwise lead to side reactions with sensitive residues like Trp and
 Cys.[5]
- Add the cleavage cocktail to the dried peptide-resin.



- Gently agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Potential Side Reactions and Mitigation Strategies

The incorporation of aspartic acid residues in peptide synthesis can sometimes lead to side reactions, primarily the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic imide. This can lead to racemization and the formation of β - and iso-aspartyl peptides.

Strategies to Minimize Aspartimide Formation:

- Use of Additives: Adding a mild acid like 0.1 M HOBt to the piperidine deprotection solution can help suppress aspartimide formation.
- Optimized Coupling: Employing efficient coupling reagents and ensuring complete coupling can reduce the exposure of the sensitive Asp residue to basic conditions.
- Backbone Protection: For particularly problematic sequences, the use of dipeptides with a backbone-protecting group on the residue preceding the aspartic acid, such as a 2,4dimethoxybenzyl (Dmb) group, can prevent aspartimide formation.

Applications in Drug Development

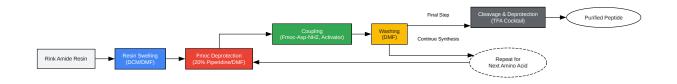
Peptides synthesized using Fmoc-Asp-NH2 have broad applications in drug discovery and development. The C-terminal amide is a common feature in many bioactive peptides, as it can increase resistance to enzymatic degradation and mimic the native peptide structure.

Peptide-based therapeutics are being investigated for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.[6] The incorporation of a C-terminal Asp-NH2 can influence the peptide's overall charge, solubility, and interaction with biological targets. While Fmoc-Asp-NH2 itself is not directly involved in signaling pathways, the peptides synthesized using this building block can be designed to modulate various cellular processes.



Visualizations

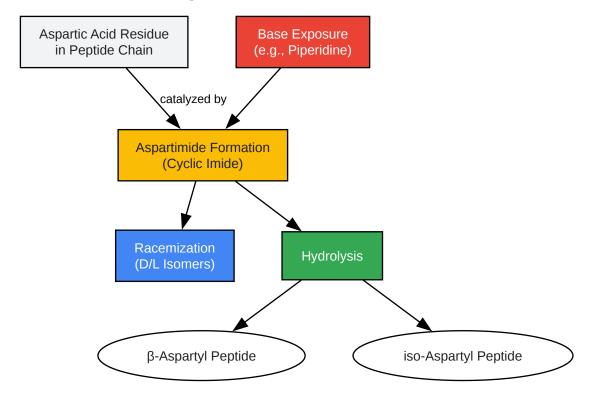
Experimental Workflow for SPPS using Fmoc-Asp-NH2



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Caption: Solid-Phase Peptide Synthesis Cycle.

Logical Relationship of Potential Side Reactions



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Caption: Aspartimide Formation Pathway.



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